molecular formula C12H14BrN3OS B7077779 3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide

3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide

Cat. No.: B7077779
M. Wt: 328.23 g/mol
InChI Key: SNXFVECTQBILNX-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a thiophene precursor, followed by the introduction of a pyrazole moiety through a coupling reaction. The final step usually involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
  • N-(3-fluorophenyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Uniqueness

3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyrazole moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-4-methyl-N-(5-propan-2-yl-1H-pyrazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3OS/c1-6(2)8-4-9(16-15-8)14-12(17)11-10(13)7(3)5-18-11/h4-6H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXFVECTQBILNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)C(=O)NC2=NNC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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